molecular formula C4H6ClN3O B1405704 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1785762-61-9

5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole

Cat. No. B1405704
M. Wt: 147.56 g/mol
InChI Key: PYFUOGDEONKDTF-UHFFFAOYSA-N
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Description

This would involve providing the IUPAC name, common names, and structural formula of the compound. The class of compounds it belongs to would also be identified.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Stabilities and Conformational Analyses

A study conducted by Karayel (2021) delved into the tautomeric properties, conformations, and the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole ring, demonstrating the compound's potential in cancer treatment research. The study highlighted the stability of these compounds in their thione form and their interaction with the epidermal growth factor receptor (EGFR) binding pocket, which is crucial for understanding their anti-cancer mechanisms Karayel, A. (2021). Structural Chemistry.

Synthesis and Chemical Reactions

Iddon and Nicholas (1996) explored the synthesis and reactions of 4,5-dibromo-1H-1,2,3-triazoles, providing insights into the chemical behavior and potential applications of triazole derivatives in organic synthesis. Their work on the bromine to lithium exchange reactions of these compounds offers valuable information for the development of new synthetic routes Iddon, B., & Nicholas, M. (1996). Journal of The Chemical Society-perkin Transactions 1.

Triazole Ester Derivatives

Toumani (2017) reported on the preparation of triazole ester derivatives, highlighting their potential biological applications. This study underscores the versatility of triazole compounds in the synthesis of biologically relevant molecules Toumani, J. (2017). Chemistry and Materials Research.

Safety And Hazards

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Future Directions

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I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-chloro-1-(methoxymethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFUOGDEONKDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole

CAS RN

1785762-61-9
Record name 5-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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